molecular formula C6H14ClNO B15252181 4-Aminohexan-2-one hydrochloride

4-Aminohexan-2-one hydrochloride

Cat. No.: B15252181
M. Wt: 151.63 g/mol
InChI Key: KOYJJWIBUNKFBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminohexan-2-one hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with amines. This involves the reaction of a primary amine with a halogenoalkane under controlled conditions . The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine as the desired product. The process may involve multiple stages, including the formation of secondary and tertiary amines and their salts .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminohexan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxo compounds, and substituted amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Aminohexan-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminohexan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair to electrophilic centers. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobutan-2-one hydrochloride
  • 4-Aminopentan-2-one hydrochloride
  • 4-Aminoheptan-2-one hydrochloride

Uniqueness

4-Aminohexan-2-one hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic and industrial applications makes it a valuable compound for research and development .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

4-aminohexan-2-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-3-6(7)4-5(2)8;/h6H,3-4,7H2,1-2H3;1H

InChI Key

KOYJJWIBUNKFBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)N.Cl

Origin of Product

United States

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